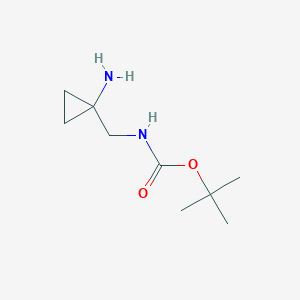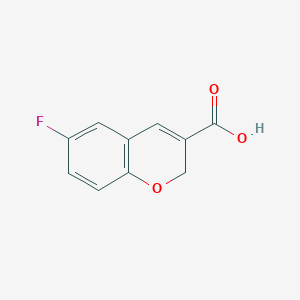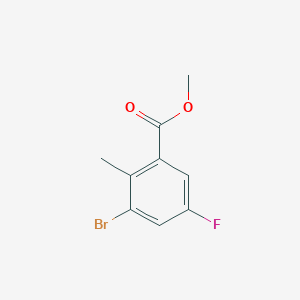![molecular formula C11H20BN3O4S B1445440 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide CAS No. 959585-47-8](/img/structure/B1445440.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonic acid dimethylamide group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonic acid dimethylamide group, and a tetramethyl-[1,3,2]dioxaborolan-2-yl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the sulfonic acid dimethylamide group, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonic acid dimethylamide group could potentially make the compound polar and capable of forming hydrogen bonds.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Structural Analysis : The compound has been utilized as a raw material for derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Its structure was confirmed using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and its molecular structure was further validated by X-ray diffraction and density functional theory (DFT) studies (Liao et al., 2022).
Crystallographic and Conformational Analysis : In another study, the synthesis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was undertaken. The structure was confirmed by various spectroscopic methods, X-ray diffraction, and DFT calculations. The analysis provided insights into the molecular structure characteristics and molecular conformations of the compound (Yang et al., 2021).
Catalysis and Chemical Reactivity
- Palladium-Catalyzed Borylation : A method involving palladium-catalyzed borylation of arylbromides was researched using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl compounds. This study explored an effective method for the borylation of arylbromides, particularly those bearing sulfonyl groups, showcasing the compound's utility in complex chemical reactions (Takagi & Yamakawa, 2013).
Medicinal Chemistry
- Cytotoxicity and Enzyme Inhibition : Research on polymethoxylated-pyrazoline benzene sulfonamides, synthesized using compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, showed notable cytotoxic activities on tumor and non-tumor cell lines. These compounds also exhibited inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in medicinal chemistry (Kucukoglu et al., 2016).
Luminescent Properties
- Luminescent Copolymers : The synthesis of fluorene copolymers bearing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups was conducted to study their luminescent properties. The research focused on the photoluminescence and electroluminescence spectroscopy of these copolymers, revealing insights into the luminescent characteristics of these compounds (Cheon et al., 2005).
Propriétés
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-13-15(8-9)20(16,17)14(5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNXCZQCNZNGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
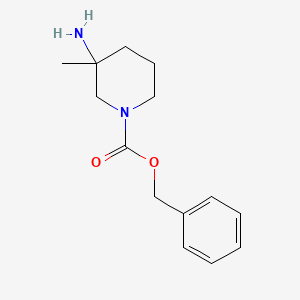
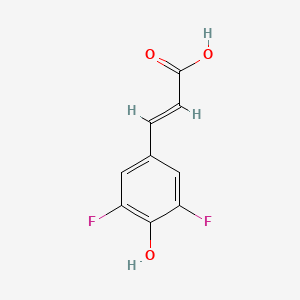
![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)
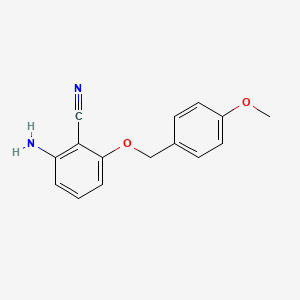
![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)
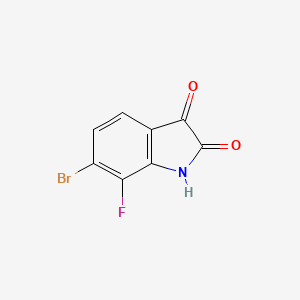
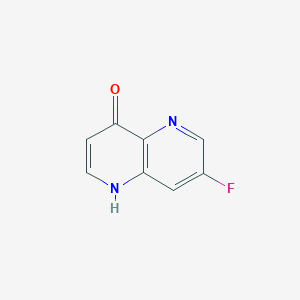
![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)
